molecular formula C26H21N3OS B2896488 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-naphthamide CAS No. 923070-91-1

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-naphthamide

Cat. No.: B2896488
CAS No.: 923070-91-1
M. Wt: 423.53
InChI Key: UFMXCJHXTASVBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-Dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-naphthamide is a benzothiazole-derived compound featuring a dimethyl-substituted benzothiazole core linked to a naphthamide group via a pyridin-2-ylmethyl bridge. The dimethyl substitution on the benzothiazole ring may enhance lipophilicity and metabolic stability, while the naphthamide moiety could facilitate π-π interactions with biological targets.

Properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3OS/c1-17-13-18(2)24-23(14-17)31-26(28-24)29(16-22-9-5-6-12-27-22)25(30)21-11-10-19-7-3-4-8-20(19)15-21/h3-15H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMXCJHXTASVBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC5=CC=CC=C5C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Structural Comparison of Benzothiazole Derivatives
Compound Name / ID Core Structure Key Substituents Biological Relevance
Target Compound Benzothiazole + naphthamide 4,6-dimethyl (benzothiazole); pyridin-2-ylmethyl; 2-naphthamide Hypothesized enhanced lipophilicity and target binding via π-π interactions
Benzothiazole–isoquinoline derivatives (4k–4p) Benzothiazole + isoquinoline Methoxy, fluoro, nitro, chloro, bromo (benzothiazole) Variable activity based on electron-withdrawing/donating substituents
GB18–GB20 (Thiazolidinedione derivatives) Benzothiazole + thiazolidinedione 4,6-difluoro (benzothiazole); substituted benzylidene (thiazolidinedione) Enhanced binding to histone targets due to fluorination
Compound 11 (Pyrimidino-pyrazole) Benzothiazole + pyrimidine-pyrazole Benzamido; pyrimidino ring Potential kinase inhibition via heterocyclic interactions

Key Observations:

  • Substituent Effects : The target compound’s 4,6-dimethyl groups on benzothiazole contrast with electron-withdrawing substituents (e.g., nitro, fluoro) in analogs like 4n (4,6-dichloro) and GB18 (4,6-difluoro) . Dimethyl groups may improve metabolic stability but reduce electrophilicity compared to halogenated analogs.

Q & A

Q. What are the typical synthetic routes for N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-naphthamide, and what analytical methods validate its purity?

The compound is synthesized via multi-step organic reactions, often starting with the formation of the benzothiazole core. A common approach involves:

  • Step 1 : Coupling of 4,6-dimethylbenzo[d]thiazol-2-amine with 2-naphthoyl chloride under Schotten-Baumann conditions to form the primary amide.
  • Step 2 : N-alkylation using pyridin-2-ylmethyl bromide in the presence of a base (e.g., K₂CO₃) in DMF .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethanol . Validation :
  • NMR (¹H/¹³C) confirms connectivity (e.g., pyridine protons at δ 8.5–7.2 ppm, naphthamide carbonyl at ~168 ppm) .
  • HPLC (≥95% purity) and HRMS (e.g., [M+H]+ calculated for C₂₆H₂₂N₃OS: 432.1481) .

Q. How is the structural integrity of this compound confirmed in crystallographic studies?

Single-crystal X-ray diffraction (SCXRD) is employed using programs like SHELXL for refinement. Key parameters include:

  • Data collection : High-resolution (≤1.0 Å) synchrotron radiation for complex heterocycles.
  • Validation : R-factor ≤0.05, hydrogen bonding between the amide carbonyl and pyridine nitrogen . Challenges like twinning or disorder require iterative refinement with SHELXD/SHELXE .

Q. What in vitro assays are used to evaluate its biological activity?

  • Anticancer activity : MTT assay against cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Antimicrobial activity : Broth microdilution (MIC values against S. aureus or E. coli) .
  • Mechanistic assays : Flow cytometry for apoptosis (Annexin V/PI staining) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological efficacy data across studies?

Discrepancies (e.g., varying IC₅₀ values) may arise from:

  • Structural analogs : Substituent effects (e.g., electron-withdrawing groups on the benzothiazole enhance activity) .
  • Assay conditions : Serum concentration or incubation time differences. Validate using standardized protocols (e.g., NCI-60 panel) and SAR studies .

Q. What strategies improve the compound’s pharmacokinetics, such as solubility and metabolic stability?

  • Salt formation : Hydrochloride salts increase aqueous solubility (e.g., pyridine protonation at gastric pH) .
  • Prodrug design : Esterification of the naphthamide carbonyl for enhanced bioavailability .
  • Formulation : Nanoencapsulation (PLGA nanoparticles) to bypass rapid hepatic clearance .

Q. How is computational modeling applied to predict target interactions?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to targets like HDAC4 (ΔG ≤ -8.0 kcal/mol suggests strong inhibition) .
  • MD simulations : GROMACS for stability analysis (RMSD ≤2.0 Å over 100 ns) .

Q. What crystallographic challenges arise with this compound, and how are they mitigated?

  • Poor crystal growth : Use microcrystalline samples with vapor diffusion (e.g., methanol/water).
  • Disorder : Apply restraints in SHELXL and multi-solvent masking .
  • Twinned data : HKL-3000 for integration and scaling .

Q. Which advanced techniques elucidate its mechanism of action?

  • Enzyme inhibition : Fluorescence-based HDAC4 assays (IC₅₀ ≤1 µM) .
  • Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis genes like BAX/BCL-2) .
  • Protein binding : SPR or ITC for affinity measurements (KD ≤100 nM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.